N-Cbz-3-cyclohexyl-D-alanine DCHA
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Overview
Description
N-Cbz-3-cyclohexyl-D-alanine DCHA: is a compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of 3-cyclohexyl-D-alanine. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-cyclohexyl-D-alanine DCHA typically involves the protection of the amino group of 3-cyclohexyl-D-alanine with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-3-cyclohexyl-D-alanine DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cbz-3-cyclohexyl-D-alanine DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cbz-3-cyclohexyl-D-alanine DCHA involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Cbz group is stable under basic and acidic conditions but can be removed by hydrogenolysis, releasing the free amine . This allows for selective deprotection and further functionalization of the compound.
Comparison with Similar Compounds
N-Boc-3-cyclohexyl-D-alanine: Similar to N-Cbz-3-cyclohexyl-D-alanine DCHA but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-3-cyclohexyl-D-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-3-cyclohexyl-D-alanine: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: this compound is unique due to the stability and ease of removal of the Cbz protecting group. It is orthogonal to other protecting groups like Boc, Fmoc, and Alloc, allowing for selective protection and deprotection in multi-step syntheses . This makes it a valuable tool in peptide chemistry and other fields requiring precise control over functional group reactivity.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYYPLNVRWFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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